molecular formula C23H18N2OS B2415870 4-(ETHYLSULFANYL)-2-PHENYL-5H-12-OXA-1,3-DIAZATETRAPHENE CAS No. 866896-77-7

4-(ETHYLSULFANYL)-2-PHENYL-5H-12-OXA-1,3-DIAZATETRAPHENE

Cat. No.: B2415870
CAS No.: 866896-77-7
M. Wt: 370.47
InChI Key: KJNKHDTXXZJVMC-UHFFFAOYSA-N
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Description

4-(ETHYLSULFANYL)-2-PHENYL-5H-12-OXA-1,3-DIAZATETRAPHENE is a complex heterocyclic compound that belongs to the class of chromeno-pyrimidine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound makes it an interesting subject for scientific research.

Preparation Methods

The synthesis of 4-(ETHYLSULFANYL)-2-PHENYL-5H-12-OXA-1,3-DIAZATETRAPHENE typically involves multi-component reactions. One common method is the reaction of 2-amino-4H-chromene-3-carbonitrile with phenyl isothiocyanate under microwave dielectric heating . Another approach involves the reaction of 3-amino-1-aryl-1H-benzo[f]chromene-2-carbonitriles with aliphatic carboxylic acids in the presence of phosphorus oxychloride (POCl3) . These reactions often proceed through a heterocyclocondensation process, resulting in the formation of the desired chromeno-pyrimidine derivative.

Chemical Reactions Analysis

4-(ETHYLSULFANYL)-2-PHENYL-5H-12-OXA-1,3-DIAZATETRAPHENE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur at the ethylthio group, where nucleophiles such as amines or thiols can replace the ethylthio group.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction can yield the corresponding alcohols or amines.

Scientific Research Applications

4-(ETHYLSULFANYL)-2-PHENYL-5H-12-OXA-1,3-DIAZATETRAPHENE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(ETHYLSULFANYL)-2-PHENYL-5H-12-OXA-1,3-DIAZATETRAPHENE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in disease processes. The compound’s structure allows it to bind to these targets, thereby modulating their activity and exerting its biological effects .

Comparison with Similar Compounds

4-(ETHYLSULFANYL)-2-PHENYL-5H-12-OXA-1,3-DIAZATETRAPHENE can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features and the presence of the ethylthio group, which can influence its reactivity and biological activity.

Properties

IUPAC Name

16-ethylsulfanyl-14-phenyl-11-oxa-13,15-diazatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2,4,6,8,12(17),13,15-octaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N2OS/c1-2-27-23-19-14-18-17-11-7-6-8-15(17)12-13-20(18)26-22(19)24-21(25-23)16-9-4-3-5-10-16/h3-13H,2,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJNKHDTXXZJVMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC(=NC2=C1CC3=C(O2)C=CC4=CC=CC=C34)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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